3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, there are general methods for synthesizing piperazine derivatives. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts is one method . Another method involves aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Scientific Research Applications
Antimicrobial Activities
Study 1 : Synthesis of novel 1,2,4-triazole derivatives, including those incorporating the methoxyphenyl piperazine moiety, demonstrated antimicrobial activities against various microorganisms. This suggests potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Study 2 : Further exploration in the synthesis of fluoroquinolone-based 4-thiazolidinones incorporating the methoxyphenyl piperazine structure revealed antimicrobial properties, indicating its significance in medicinal chemistry (Patel & Patel, 2010).
Fluorescent Ligands for Receptors
- Study 3 : Synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, indicating potential application in receptor visualization and neuroscience research (Lacivita et al., 2009).
Crystal Structure Analysis
- Study 4 : The crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, were studied. These compounds, which include the methoxyphenyl piperazine motif, provide valuable insights into the molecular structure and potential applications in pharmaceutical design (Ullah & Altaf, 2014).
Synthesis of Complex Heterocycles
- Study 5 : The compound was used in the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These synthesized compounds are characterized for potential pharmacological activities, highlighting the compound's role in advancing medicinal chemistry (Zaki et al., 2017).
Future Directions
The future directions for research on this compound could include a detailed study of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the prevalence of piperazine rings in pharmaceuticals, this compound could be of interest in drug discovery .
properties
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-21-12-10-19(11-13-21)28-14-16-29(17-15-28)24(31)18-6-8-20(9-7-18)30-25(32)22-4-2-3-5-23(22)27-26(30)34/h2-13,22H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQMFONCXMNXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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